molecular formula C21H17N3O2S B2378698 N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,2-diphenylacetamide CAS No. 941966-42-3

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,2-diphenylacetamide

Cat. No. B2378698
CAS RN: 941966-42-3
M. Wt: 375.45
InChI Key: JETLPLDMNVQOFX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidines has been reported in several studies . One of the most widely known methods is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . Another study accomplished a regioselective synthesis of 2-aroyl-3-methyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidines by the reaction of tetrahydropyrimidine-2(H)-thione with α-bromo-1,3-diketones .


Molecular Structure Analysis

The molecular structure of thiazolo[3,2-a]pyrimidines has been characterized in several studies . These compounds possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .


Chemical Reactions Analysis

Thiazolo[3,2-a]pyrimidines have shown high reactivity towards various electrophilic reagents due to the presence of an active methylene group . This makes them promising scaffolds for the design of new medicines, including anticancer drugs .

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of thiazolo[3,2-a]pyrimidine, a category to which the specified compound belongs, have been synthesized and evaluated for their antimicrobial properties. For instance, El Azab and Abdel-Hafez (2015) reported the synthesis of novel thiazolidinone derivatives containing thieno[d]pyrimidine-4-one moiety, which showed promising in vitro antimicrobial activity against several bacteria and fungal strains (El Azab & Abdel-Hafez, 2015). Additionally, Maddila et al. (2016) synthesized benzothiazole pyrimidine derivatives, which displayed significant in vitro antibacterial and antifungal activities (Maddila et al., 2016).

Anticancer Activity

Thiazolo[3,2-a]pyrimidine derivatives have been evaluated for their potential anticancer properties. Becan and Wagner (2012) synthesized 2-oxo analogs of thiazolo[4,5-d]pyrimidine-2-thiones and found that one of the compounds showed significant activity in an in vitro antitumor assay (Becan & Wagner, 2012). Furthermore, in 2017, Atapour-Mashhad et al. reported the synthesis of new pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives, evaluating their antiproliferative activity on human breast cancer and mouse fibroblast nonmalignant cell lines (Atapour-Mashhad et al., 2017).

Gastric Antisecretory Activity

Sugiyama et al. (1989) synthesized and evaluated thiazolo[3,2-a]thieno[3,2-d]-pyrimidin-5-one derivatives for gastric antisecretory activity in pylorus-ligated rats. This study suggests a potential application of thiazolo[3,2-a]pyrimidine derivatives in treating gastric conditions (Sugiyama et al., 1989).

Mechanism of Action

Target of Action

The primary targets of N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,2-diphenylacetamide are glutamate receptors and acetylcholinesterase . Glutamate receptors play a crucial role in the nervous system, mediating excitatory synaptic transmission in the brain, while acetylcholinesterase is involved in the termination of impulse transmissions at cholinergic synapses.

Mode of Action

This compound acts as an antagonist to glutamate receptors . By binding to these receptors, it prevents the action of glutamate, a neurotransmitter, thereby modulating the transmission of signals in the nervous system. It also inhibits acetylcholinesterase , an enzyme that breaks down acetylcholine, a neurotransmitter important for communication between neurons, particularly in the muscles, heart, and brain.

Biochemical Pathways

The inhibition of acetylcholinesterase leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . This can affect various downstream effects, including muscle contraction and heart rate. The antagonistic effect on glutamate receptors can modulate synaptic plasticity, which is crucial for cognitive functions like learning and memory .

Result of Action

The result of the compound’s action is a modulation of neurotransmission in the nervous system. By inhibiting acetylcholinesterase and antagonizing glutamate receptors, it can potentially influence a range of neurological processes and conditions . For instance, it shows anti-inflammatory, antiparkinsonian, and antiherpes activity .

properties

IUPAC Name

N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2,2-diphenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S/c1-14-18(20(26)24-12-13-27-21(24)22-14)23-19(25)17(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-13,17H,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JETLPLDMNVQOFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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